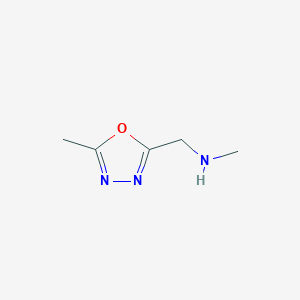![molecular formula C10H12F3NO B1531312 1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 1344007-30-2](/img/structure/B1531312.png)
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol
Overview
Description
“1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol” is a chemical compound . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” contains multiple bonds, rotatable bonds, aromatic bonds, a six-membered ring, a secondary amine (aromatic), a hydroxyl group, and a secondary alcohol .Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a similar compound, S-1, in rats highlights its low clearance, moderate volume of distribution, and extensive metabolism, identifying various phase I and phase II metabolites. This research contributes to understanding the pharmacokinetic characteristics of propanamide derivatives, which could be relevant for the development of therapeutic agents for androgen-dependent diseases (Di Wu et al., 2006).
Antimalarial Activity
The synthesis and antimalarial activity of a series of related compounds demonstrate their potential in treating Plasmodium berghei infections in mice. The study explores the quantitative structure-activity relationships, revealing how molecular modifications can enhance antimalarial potency, which may inform the design of new antimalarial agents (L. M. Werbel et al., 1986).
Prodrug Development
Research into a glyceride derivative of L-Dopa as a prodrug with lymphotropic properties shows its potential for prolonged therapeutic effects compared to L-Dopa. This study provides insight into the development of prodrugs for enhanced drug delivery and efficacy, particularly for treating Parkinson's disease (A. Garzon-Aburbeh et al., 1986).
Biotransformation Studies
Investigations into the biotransformation of trans-1,1,1,3-tetrafluoropropene highlight the metabolic pathways and potential toxicological implications of fluorocarbon replacements, contributing to the understanding of their environmental and health impacts (P. Schuster et al., 2009).
Antihyperglycemic Agents
The development of new potent antihyperglycemic agents based on the structure-activity relationship studies of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones offers insights into the mechanisms of correcting hyperglycemia. This research may inform the development of novel treatments for diabetes (K. Kees et al., 1996).
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-2-4-8(5-3-7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHSTURAOZGUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
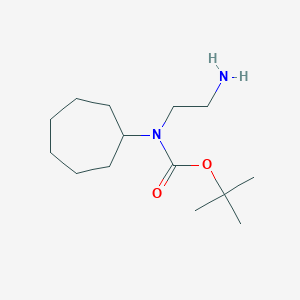
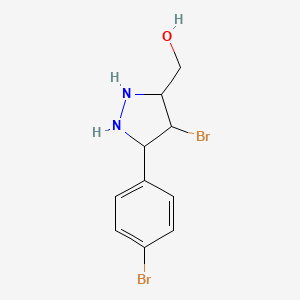
![5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1531234.png)
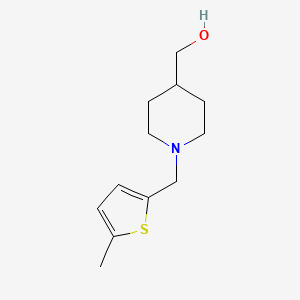
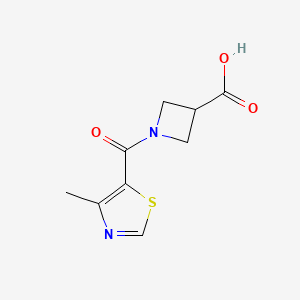


![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)
![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)
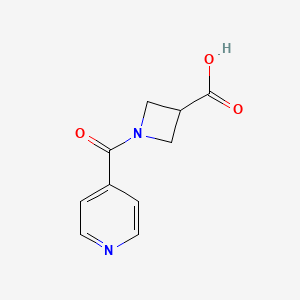
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B1531251.png)
